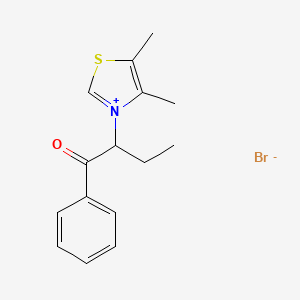
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoylpropyl group and two methyl groups attached to the thiazole ring, along with a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1-benzoylpropyl)-4,5-dimethylthiazole with a brominating agent such as hydrobromic acid or bromine in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Thiazolium derivatives with various functional groups replacing the bromide ion.
Wissenschaftliche Forschungsanwendungen
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The exact mechanism of action of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s thiazole ring can participate in various biochemical pathways, potentially leading to antimicrobial or antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the benzoylpropyl and methyl groups.
Benzothiazole: Contains a fused benzene and thiazole ring, differing in structure and properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
859158-10-4 |
|---|---|
Molekularformel |
C15H18BrNOS |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylbutan-1-one;bromide |
InChI |
InChI=1S/C15H18NOS.BrH/c1-4-14(16-10-18-12(3)11(16)2)15(17)13-8-6-5-7-9-13;/h5-10,14H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DHKKQUMORSWDOD-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)[N+]2=CSC(=C2C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)


![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)



![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)

